Cas no 1820575-80-1 (Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)-)

Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)- is a chiral cyclopropane derivative featuring a bromine substituent at the 2-position and a carboxylic acid functional group. Its stereospecific (1S,2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules with high enantiomeric purity. The bromine moiety offers a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is useful in pharmaceutical and agrochemical research, where cyclopropane rings are often employed to modulate bioactivity and stability. Its well-defined stereochemistry ensures reproducibility in synthetic applications, making it a reliable building block for stereocontrolled transformations.
Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)- structure
1820575-80-1 structure
Product Name:Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)-
CAS No:1820575-80-1
MF:C4H5BrO2
MW:164.985300779343
MDL:MFCD28517447
CID:5162418
PubChem ID:71360220
Update Time:2025-10-17

Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)-
    • MDL: MFCD28517447
    • Inchi: 1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
    • InChI Key: VKKVGTCMSVLBCD-GBXIJSLDSA-N
    • SMILES: [C@@H]1(C(O)=O)C[C@@H]1Br

Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)- Pricemore >>

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Additional information on Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S)-

Cyclopropanecarboxylic Acid, 2-Bromo-, (1S,2S): A Comprehensive Overview

Cyclopropanecarboxylic acid, 2-bromo-, (1S,2S), also known by its CAS number 1820575-80-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique cyclopropane ring structure and the presence of a bromine atom at the 2-position. The stereochemistry of the molecule, specifically the (1S,2S) configuration, plays a crucial role in its chemical properties and biological activity.

The synthesis of cyclopropanecarboxylic acid derivatives has been extensively studied due to their potential applications in drug design and material science. Recent advancements in asymmetric synthesis have enabled the precise control of stereochemistry, making compounds like 2-bromo-cyclopropanecarboxylic acid valuable tools in enantioselective reactions. Researchers have explored various methods to optimize the yield and purity of this compound, leveraging catalytic asymmetric hydrogenation and other cutting-edge techniques.

One of the most notable applications of cyclopropanecarboxylic acid derivatives lies in their role as intermediates in the synthesis of bioactive molecules. For instance, studies have demonstrated that 2-bromo-cyclopropanecarboxylic acid can serve as a precursor for constructing complex ring systems found in natural products. These findings underscore the importance of understanding the reactivity and selectivity of such compounds under different reaction conditions.

In terms of chemical properties, cyclopropanecarboxylic acid exhibits unique reactivity due to the inherent strain in its cyclopropane ring. The presence of a bromine atom further enhances its reactivity, making it a versatile building block in organic synthesis. Recent research has highlighted its utility in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an efficient electrophilic partner. This has opened new avenues for constructing biologically relevant structures with high precision.

The stereochemistry of (1S,2S)-cyclopropanecarboxylic acid is particularly significant in determining its biological activity. Studies have shown that this enantiomer exhibits superior pharmacokinetic properties compared to other stereoisomers. Its ability to interact selectively with biological targets makes it a promising candidate for drug development programs targeting specific receptors or enzymes.

From a materials science perspective, cyclopropanecarboxylic acid derivatives have shown potential as precursors for advanced polymers and materials with tailored mechanical properties. The strain inherent in the cyclopropane ring can be harnessed to create materials with unique mechanical resilience or electronic properties. Researchers are actively exploring these possibilities, leveraging computational chemistry tools to predict and design novel materials based on this structure.

In conclusion, cyclopropanecarboxylic acid, 2-bromo-, (1S,2S) stands out as a compound with multifaceted applications across various scientific disciplines. Its unique chemical properties and stereochemical features make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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